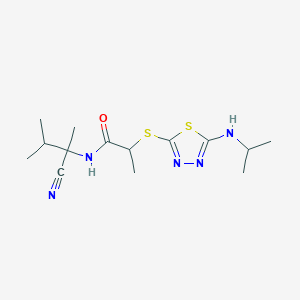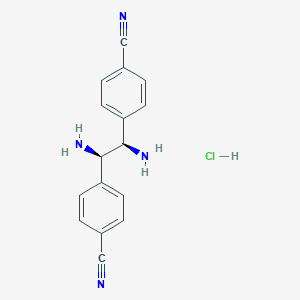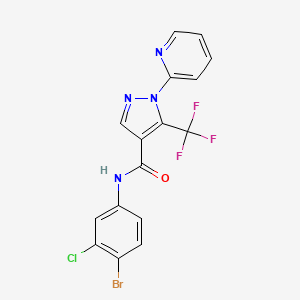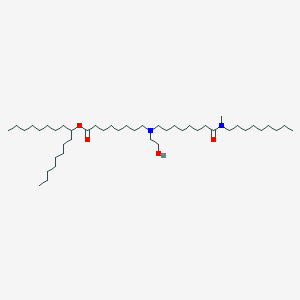
3-((Allyl(methyl)amino)methyl)-5-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Allyl(methyl)amino)methyl)-5-nitroaniline is an organic compound that features both an aniline and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Allyl(methyl)amino)methyl)-5-nitroaniline typically involves the reaction of 5-nitro-2-chloroaniline with allyl(methyl)amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
3-((Allyl(methyl)amino)methyl)-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents for electrophilic aromatic substitution include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amino compound.
Substitution: The major products depend on the specific substitution reaction and the reagents used.
科学的研究の応用
3-((Allyl(methyl)amino)methyl)-5-nitroaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme activity and protein interactions.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
作用機序
The mechanism of action of 3-((Allyl(methyl)amino)methyl)-5-nitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aniline group can also participate in hydrogen bonding and other interactions with proteins and nucleic acids, affecting their function and activity.
類似化合物との比較
Similar Compounds
- 3-((Allyl(methyl)amino)methyl)-4-nitroaniline
- 3-((Allyl(methyl)amino)methyl)-6-nitroaniline
- 3-((Allyl(methyl)amino)methyl)-5-chloroaniline
Uniqueness
3-((Allyl(methyl)amino)methyl)-5-nitroaniline is unique due to the specific positioning of the nitro group on the aniline ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC名 |
3-[[methyl(prop-2-enyl)amino]methyl]-5-nitroaniline |
InChI |
InChI=1S/C11H15N3O2/c1-3-4-13(2)8-9-5-10(12)7-11(6-9)14(15)16/h3,5-7H,1,4,8,12H2,2H3 |
InChIキー |
GGLSRNOSBHWZJN-UHFFFAOYSA-N |
正規SMILES |
CN(CC=C)CC1=CC(=CC(=C1)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



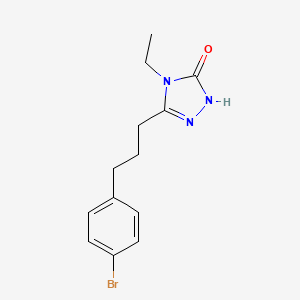
![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281332.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15281345.png)
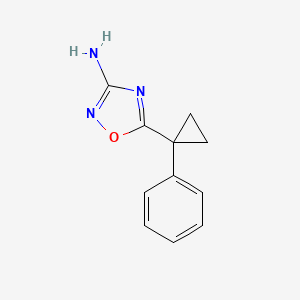
![4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one](/img/structure/B15281366.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B15281373.png)
![({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B15281374.png)
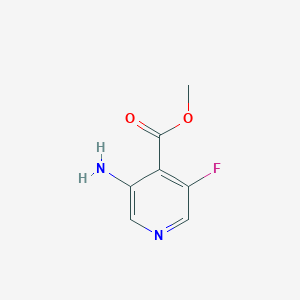
![7-(2-chloro-6-fluorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B15281385.png)
